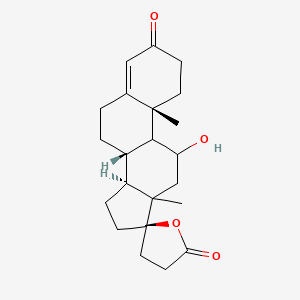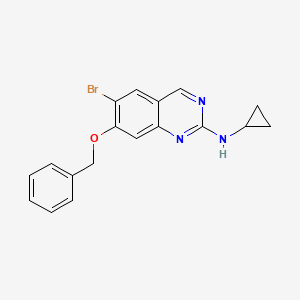
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Cyclopropylation: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazomethane or cyclopropylcarbene intermediates.
Phenylmethoxylation: The phenylmethoxy group is introduced via nucleophilic substitution reactions, typically using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methods .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, heteroaryl halides, and bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinazoline-based polymers
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-bromo-7-hydroxyquinazoline: Known for its photolabile properties and used in photochemical studies.
6-bromo-2-cyclopropyl-3-methylquinazoline: Studied for its pharmacological properties and potential therapeutic applications.
7-phenylmethoxyquinazoline: Investigated for its biological activities and used as a scaffold for drug development.
Uniqueness
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, cyclopropyl group, and phenylmethoxy group allows for diverse chemical reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16BrN3O |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-7-phenylmethoxyquinazolin-2-amine |
InChI |
InChI=1S/C18H16BrN3O/c19-15-8-13-10-20-18(21-14-6-7-14)22-16(13)9-17(15)23-11-12-4-2-1-3-5-12/h1-5,8-10,14H,6-7,11H2,(H,20,21,22) |
InChI Key |
MOIJVFAFWUFSLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=CC(=C(C=C3C=N2)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


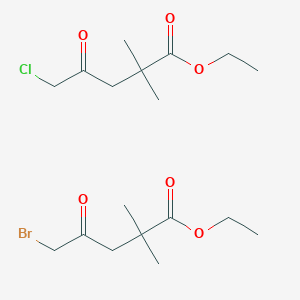
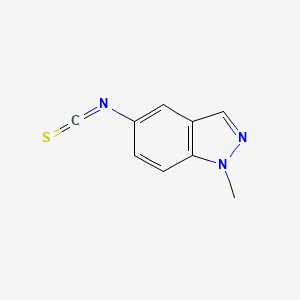
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
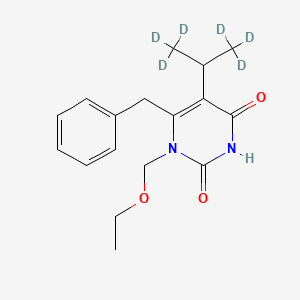
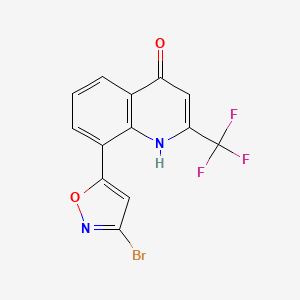
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
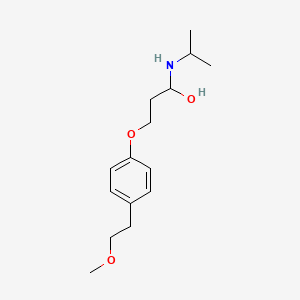
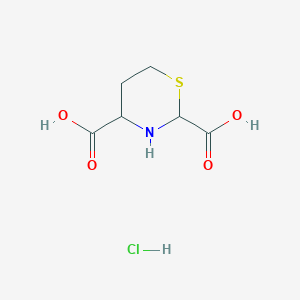
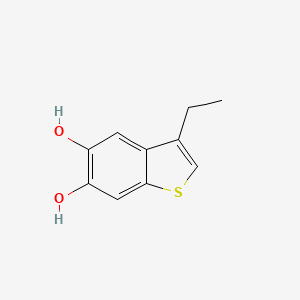
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
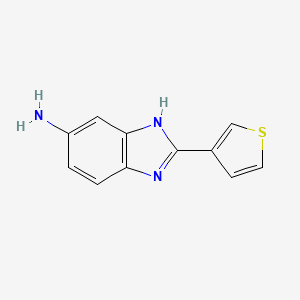
![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
